1-Bromo-2-chloro-3-fluoro-5-nitrobenzene
Description
The exact mass of the compound 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene is 252.89415 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSLEIPZWRZMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264243 | |
| Record name | Benzene, 1-bromo-2-chloro-3-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35754-26-8 | |
| Record name | Benzene, 1-bromo-2-chloro-3-fluoro-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35754-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-chloro-3-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Deployment of Polyhalogenated Nitrobenzene Scaffolds in Modern Drug Discovery: An In-depth Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhalogenated nitrobenzenes represent a class of highly versatile and strategically valuable building blocks in the arsenal of the modern medicinal chemist. Their unique electronic properties, engendered by the synergistic interplay of multiple halogen substituents and a potent nitro group, confer a remarkable degree of tunable reactivity and precise control over molecular vectoral properties. This guide provides an in-depth technical exploration of the synthesis, functionalization, and strategic application of these scaffolds in contemporary drug discovery programs, with a particular focus on their utility in the construction of complex molecular architectures and their role in fragment-based drug discovery (FBDD). Detailed experimental protocols, mechanistic insights, and practical considerations for the safe and effective utilization of these powerful chemical tools are presented, aiming to empower researchers to leverage their full potential in the quest for novel therapeutics.
Introduction: The Unparalleled Utility of Polyhalogenated Nitroaromatics
The strategic incorporation of halogen atoms into drug candidates is a time-honored and highly effective tactic in medicinal chemistry. Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding affinity through the formation of halogen bonds.[1][2] When combined with the strong electron-withdrawing nature of a nitro group, the resulting polyhalogenated nitroaromatic scaffold becomes a powerful tool for molecular design and synthesis. The nitro group not only serves as a potent activator for nucleophilic aromatic substitution (SNAr) but can also be readily transformed into a versatile amino group, opening up a vast landscape of synthetic possibilities.[3][4]
This guide will navigate the chemistry of these building blocks, from their fundamental synthesis to their application in sophisticated drug discovery paradigms. We will delve into the nuances of their reactivity, providing field-proven insights into how to control and exploit their unique properties to accelerate the discovery of new medicines.
Synthetic Methodologies: Accessing the Core Scaffolds
The foundation of any drug discovery campaign utilizing these building blocks is the efficient and scalable synthesis of the core polyhalogenated nitrobenzene scaffolds. The primary route to these compounds is through the electrophilic nitration of readily available polyhalogenated benzenes.
Electrophilic Nitration of Dichlorobenzenes
A common starting point is the nitration of dichlorobenzenes using a mixture of concentrated nitric and sulfuric acids. The regiochemical outcome of the nitration is dictated by the directing effects of the chlorine atoms.
Protocol 1: Synthesis of 1,2-Dichloro-4-nitrobenzene
This protocol outlines a standard procedure for the nitration of 1,2-dichlorobenzene, yielding the versatile 1,2-dichloro-4-nitrobenzene intermediate.
-
Materials: 1,2-dichlorobenzene, concentrated nitric acid (90%), ice.
-
Procedure:
-
In a 12 L reaction vessel equipped with a mechanical stirrer and a thermometer, charge 3.6 L of 90% nitric acid.
-
Cool the acid in an ice-water bath to maintain a temperature between 25°C and 30°C.
-
Over a period of 30 minutes, add 1.89 kg (10.4 mol) of 1,2,3-trichlorobenzene in portions, ensuring the temperature does not exceed 30°C.[1]
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Carefully pour the reaction mixture into a larger vessel containing approximately 5 kg of crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the solid by filtration and wash thoroughly with copious amounts of water until the washings are neutral.
-
The crude product can be further purified by recrystallization from ethanol.
-
Synthesis of Trichloronitrobenzenes
For more complex scaffolds, such as trichloronitrobenzenes, similar nitration strategies are employed, often starting from the corresponding trichlorobenzene isomer.
Protocol 2: Synthesis of 2,3,4-Trichloronitrobenzene
This protocol details the synthesis of 2,3,4-trichloronitrobenzene, a valuable building block for highly substituted molecular frameworks.
-
Materials: 1,2,3-trichlorobenzene, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a suitable reaction vessel, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Cool the mixture in an ice bath and slowly add 1,2,3-trichlorobenzene while maintaining the temperature below 10°C.
-
After the addition, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto ice.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
-
A more advanced and safer method for the synthesis of 2,3,4-trichloronitrobenzene involves the use of a microchannel continuous flow reactor.[5] This technique offers improved heat and mass transfer, leading to higher yields, purity, and enhanced safety.[5]
Key Transformations: Unleashing the Synthetic Potential
The true power of polyhalogenated nitrobenzenes lies in their predictable and versatile reactivity, primarily through Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diversity
The electron-deficient nature of the aromatic ring, a consequence of the combined inductive and mesomeric effects of the halogens and the nitro group, renders it highly susceptible to nucleophilic attack. This allows for the facile displacement of a halide, typically a chloride or fluoride, by a wide range of nucleophiles.
Causality in SNAr Reactivity: The rate of SNAr reactions is governed by the stability of the intermediate Meisenheimer complex. The strong electron-withdrawing nitro group, particularly when positioned ortho or para to the leaving group, effectively delocalizes the negative charge of the intermediate, thereby lowering the activation energy of the reaction.[6][7] The reactivity of the leaving group often follows the order F > Cl > Br > I, which is counterintuitive to the trend in leaving group ability in aliphatic systems. This is because the high electronegativity of fluorine strongly stabilizes the rate-determining Meisenheimer complex.[4]
Diagram 1: The SNAr Mechanism
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general method for the reaction of a polyhalogenated nitrobenzene with a primary or secondary amine.
-
Materials: Polyhalogenated nitrobenzene (1.0 eq), amine (1.2 eq), base (e.g., K2CO3 or Et3N, 2.0 eq), solvent (e.g., DMF, DMSO, or NMP).
-
Procedure:
-
To a solution of the polyhalogenated nitrobenzene in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to a temperature between 80°C and 120°C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Regioselectivity in SNAr of 1,2-Dichloro-4-nitrobenzene
| Nucleophile | Product Ratio (para:meta) | Rationale |
| Sodium Ethoxide | >99:1 | The nitro group at the para position provides superior stabilization of the Meisenheimer complex compared to the meta position.[6][7] |
| Piperidine | >95:5 | Similar to alkoxides, the para-directing effect of the nitro group dominates. |
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized organic synthesis and are indispensable tools for the functionalization of polyhalogenated nitrobenzenes.
The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling an organoboron reagent with an aryl halide. This reaction is highly valued for its functional group tolerance and the stability of the boronic acid reagents.[8]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol 4: Microwave-Assisted Suzuki-Miyaura Coupling of a Dichloropyrimidine
This protocol, adapted for polyhalogenated nitrobenzenes, demonstrates a highly efficient microwave-assisted Suzuki-Miyaura coupling.[9][10]
-
Materials: Dichloronitrobenzene (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh3)4 (0.5 mol%), base (e.g., Na2CO3, 2.0 eq), solvent (e.g., dioxane/water mixture).
-
Procedure:
-
In a microwave vial, combine the dichloronitrobenzene, arylboronic acid, Pd(PPh3)4, and base.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 15 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purify the product by column chromatography.
-
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[11][12] This reaction is particularly useful for the synthesis of anilines, which are prevalent in pharmaceuticals.
Protocol 5: Buchwald-Hartwig Amination of a Bromonitrobenzene
This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromonitrobenzene derivative.
-
Materials: Bromonitrobenzene (1.0 eq), amine (1.2 eq), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), ligand (e.g., XPhos, 4 mol%), base (e.g., NaOt-Bu, 1.4 eq), solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.
-
Add the bromonitrobenzene and the amine.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the product by column chromatography.
-
Application in Fragment-Based Drug Discovery (FBDD)
Polyhalogenated nitrobenzenes are excellent candidates for inclusion in fragment libraries for FBDD campaigns.[6] Their rigid aromatic core provides a well-defined vector for substituent exploration, while the halogen and nitro groups offer opportunities for potent and specific interactions with the target protein.
Diagram 3: FBDD Workflow with Polyhalogenated Nitrobenzene Fragments
Caption: A streamlined workflow for a fragment-based drug discovery campaign utilizing polyhalogenated nitrobenzene fragments.
Table 2: Physicochemical Properties of Representative Polyhalogenated Nitrobenzene Fragments
| Compound | Molecular Weight ( g/mol ) | logP (calculated) | Polar Surface Area (Ų) |
| 1-Chloro-4-nitrobenzene | 157.55 | 2.39 | 45.8 |
| 1,2-Dichloro-4-nitrobenzene | 192.00 | 2.85 | 45.8 |
| 1-Bromo-4-nitrobenzene | 202.00 | 2.58 | 45.8 |
| 2,4,6-Trichloronitrobenzene | 226.45 | 3.54 | 45.8 |
| 1-Chloro-3,5-dinitrobenzene | 202.55 | 2.01 | 91.6 |
Note: logP values are estimates and can vary based on the calculation method.
Safety and Handling: A Self-Validating System of Precaution
Polyhalogenated nitrobenzenes are toxic compounds and must be handled with appropriate precautions. As a Senior Application Scientist, it is my duty to emphasize a culture of safety. Every protocol must be a self-validating system where safety is paramount.
-
Engineering Controls: All manipulations of these compounds should be conducted in a certified chemical fume hood to avoid inhalation of dusts or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart).
-
Toxicology: Chlorinated nitrobenzenes can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[13][14] They are also skin and eye irritants and may cause allergic skin reactions.[13] Some are suspected carcinogens.[15]
-
Waste Disposal: Dispose of all chemical waste in properly labeled, sealed containers. Halogenated and non-halogenated waste streams should be segregated.[16][17][18][19] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Conclusion: A Call to Strategic Innovation
Polyhalogenated nitrobenzenes are far more than simple chemical intermediates; they are strategic tools that, when wielded with expertise, can significantly accelerate the drug discovery process. Their predictable reactivity, coupled with the profound influence of their substituents on molecular properties, provides a robust platform for the design and synthesis of novel therapeutics. This guide has provided a comprehensive overview of their synthesis, functionalization, and application, grounded in field-proven protocols and a deep understanding of the underlying chemical principles. It is our hope that this document will serve as a valuable resource for researchers, empowering them to confidently and creatively employ these versatile building blocks in their pursuit of the next generation of life-saving medicines.
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Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous NaOH Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is S_(N)Ar reaction. Allen. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
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1-Bromo-2-chloro-3-fluoro-5-nitrobenzene SDS safety data sheet
An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene
Introduction
1-Bromo-2-chloro-3-fluoro-5-nitrobenzene is a poly-substituted aromatic compound that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] The strategic placement of bromo, chloro, fluoro, and nitro functional groups on the benzene ring provides multiple reaction sites for further molecular elaboration. The electron-withdrawing nature of the nitro group and halogens makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the nitro group itself can be reduced to form an aniline derivative, a key intermediate in many synthetic pathways.[1]
Given its reactive nature and structural similarity to other toxic nitroaromatic compounds, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the hazards, safe handling procedures, and emergency responses associated with 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene, synthesized from available Safety Data Sheets (SDS) of structurally analogous compounds and authoritative toxicological databases.
Section 1: Chemical and Physical Properties
While specific experimental data for 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene is scarce, its properties can be estimated based on its structure and data from similar compounds. It is expected to be a solid at room temperature, likely a pale-yellow crystalline powder, with low water solubility.
| Property | Data | Source |
| IUPAC Name | 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene | N/A |
| Molecular Formula | C₆H₂BrClFNO₂ | PubChem |
| Molecular Weight | 254.44 g/mol | [3] |
| Appearance | Expected to be a light yellow crystalline powder | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents | [5] |
| CAS Number | Not available for this specific isomer. Related isomers have distinct CAS numbers. | N/A |
Section 2: Hazard Identification and Global Harmonized System (GHS) Classification
No specific GHS classification exists for this exact isomer. However, based on the consistent hazard profiles of closely related halogenated nitrobenzenes, a precautionary classification can be established. Compounds like 1-Bromo-3-fluoro-5-nitrobenzene and 1-Bromo-2-chloro-3-nitrobenzene are classified as harmful and irritants.[6][7]
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[6][7] |
| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects[8] |
Hazard Pictograms:
GHS07: Exclamation Mark GHS08: Health Hazard
The risk assessment for handling this compound should be a systematic process.
Caption: A logical workflow for chemical risk assessment.
Section 3: Safe Handling and Storage Protocols
Due to the compound's presumed toxicity, all handling should be performed with appropriate engineering controls and personal protective equipment. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Verify that a certified chemical fume hood is operational.
-
Ensure a currently inspected safety shower and eyewash station are accessible.
-
Prepare a spill kit with appropriate absorbent material (e.g., vermiculite, sand).[9] Do not use combustible materials.
-
Designate a specific area within the fume hood for the procedure.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended operations.
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes.
-
Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.
-
-
Execution:
-
All manipulations, including weighing and transfers, must be conducted inside the chemical fume hood.[10]
-
Use tools (spatulas, weigh boats) dedicated to this chemical or thoroughly decontaminated after use.
-
Keep containers tightly closed when not in use to minimize vapor release.
-
-
Post-Procedure:
-
Decontaminate the work area and any equipment used with an appropriate solvent, followed by soap and water.
-
Dispose of contaminated materials (gloves, weigh boats, paper towels) as hazardous waste in a sealed, labeled container.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[11]
-
Caption: Standard workflow for safely handling hazardous chemicals.
Storage Requirements:
-
Store in a tightly closed, properly labeled container.[9]
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[10][12]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5][13] Aromatic nitro compounds can react vigorously or explosively with bases or reducing agents.[5]
-
The storage area should be accessible only to authorized personnel.
Section 4: First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Call a poison control center or doctor immediately for treatment advice.[11]
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without spreading dust or vapors.
-
Contain: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, clay, or vermiculite.[9][12]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8] Avoid creating dust.
-
Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Caption: Decision flowchart for handling emergency incidents.
Section 5: Toxicological and Ecological Information
The toxicological properties have not been fully investigated for this specific compound.[13] However, the toxicology of nitrobenzene and its derivatives is well-documented.[15][16]
-
Acute Effects: Harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Causes irritation to the skin, eyes, and respiratory tract.[6][7]
-
Chronic Effects: Prolonged or repeated exposure to nitroaromatic compounds may cause damage to organs, particularly the blood (causing methemoglobinemia), liver, and kidneys.[8][13] Some nitroaromatic compounds are suspected of causing cancer.[8][11]
-
Ecological Effects: This compound is expected to be harmful to aquatic life with long-lasting effects.[8] It should not be released into the environment, and care must be taken to prevent it from entering drains or waterways.[9]
References
-
High-Purity 1-Bromo-3-fluoro-2-nitrobenzene: Synthesis, Properties, and Applications. ANGENE. [Link]
-
1-Bromo-3-fluoro-5-nitrobenzene | C6H3BrFNO2 | CID 15020157 - PubChem. PubChem. [Link]
-
1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 117760664 - PubChem. PubChem. [Link]
-
1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem. PubChem. [Link]
-
SAFETY DATA SHEET - Alfa Aesar. Alfa Aesar. [Link]
-
2-Bromo-5-chloro-1-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 131215150 - PubChem. PubChem. [Link]
-
Nitrobenzene - Registration Dossier - ECHA. European Chemicals Agency. [Link]
-
Toxicological Profile for Nitrobenzene - Agency for Toxic Substances and Disease Registry | ATSDR. ATSDR. [Link]
-
NITROBENZENE AR MSDS CAS No: 98-95-3 MSDS - Loba Chemie. Loba Chemie. [Link]
-
m-BROMONITROBENZENE - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Chemical Safety Chemical Hygiene Program - Towson University. Towson University. [Link]
-
Toxicological Profile for Nitrobenzene - ATSDR. ATSDR. [Link]
Sources
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene [synhet.com]
- 3. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 131215150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. NITROBROMOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 1-Bromo-3-fluoro-5-nitrobenzene | C6H3BrFNO2 | CID 15020157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. echa.europa.eu [echa.europa.eu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Note: Chemoselective Reduction of 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene
Part 1: Executive Summary & Strategic Analysis
The "Halogen Dance" Challenge
The reduction of 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene presents a classic but treacherous problem in organic synthesis: Chemoselectivity .
While reducing a nitro group (
Strategic Decision Matrix
To ensure the survival of the halogen array, we must bypass standard catalytic hydrogenation in favor of Single Electron Transfer (SET) mechanisms or poisoned heterogeneous catalysts .
-
Method A (Primary Recommendation): Iron-mediated reduction in aqueous ethanol (Béchamp-type). This is the most robust, scalable, and cost-effective method with the highest chemoselectivity profile.
-
Method B (Secondary Recommendation): Stannous Chloride (
) reduction. Highly selective but plagued by difficult workups (emulsions) and tin waste disposal issues. -
Method C (High-Throughput/Flow): Sulfided Platinum on Carbon (
). A catalytic alternative for automated systems, though it requires strict pressure control.
Part 2: Detailed Protocols
Method A: Fe/NH₄Cl Mediated Reduction (The "Gold Standard")
This method utilizes zero-valent iron (
Mechanism of Action
The reaction proceeds via a surface-mediated electron transfer. The nitro group adsorbs onto the iron surface and accepts electrons in a stepwise fashion (
Experimental Protocol
Reagents:
-
Substrate: 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene (1.0 equiv)
-
Iron Powder: 325 mesh, electrolytic grade (5.0 equiv)
-
Ammonium Chloride (
): (5.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), dissolve 1.0 equiv of the nitroarene in Ethanol.
-
Activation: Add the water and
. Stir vigorously at room temperature for 5 minutes. -
Addition: Add the Iron powder in one portion.
-
Reaction: Heat the mixture to a gentle reflux (
).-
Checkpoint: Monitor by TLC or HPLC every 30 minutes. The reaction is typically complete within 2–4 hours. Look for the disappearance of the non-polar nitro spot and the appearance of the polar, fluorescent aniline spot.
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filter the reaction mixture through a Celite pad to remove iron oxide sludge. Wash the pad copiously with Ethyl Acetate (EtOAc).
-
Note: Do not let the iron waste dry out completely on the filter paper, as finely divided iron can be pyrophoric. Keep it wet.
-
-
Extraction: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous residue with water and extract 3x with EtOAc.
-
Purification: Wash combined organics with Brine, dry over
, and concentrate. The resulting aniline is often pure enough for the next step; otherwise, recrystallize from Hexane/EtOAc.
Method B: Stannous Chloride ( ) Reduction[2][3]
Use this method if the iron protocol fails or if the substrate is sensitive to protic reflux conditions.
Reagents:
Protocol:
-
Dissolve substrate in EtOAc.
-
Add
solid. -
Stir at room temperature (or mild heat
) under Nitrogen. -
Quenching (The "Tin Trick"): Pour the reaction mixture into ice water. Neutralize carefully with saturated
or until pH 8.-
Warning: This will form a thick, milky tin hydroxide precipitate.
-
Solution: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to solubilize the tin, or filter through a large bed of Celite.
-
Part 3: Analytical Validation (QC)
Trust but verify. You must prove that the "Halogen Dance" did not occur.
Mass Spectrometry (Isotope Pattern Analysis)
This is the definitive test. The molecule contains 1 Br and 1 Cl .
-
Chlorine (
): 3:1 ratio. -
Bromine (
): 1:1 ratio.
Expected Pattern:
-
M+0: (
) -
M+2: (
) AND ( ) — This will be the tallest peak (approx 130% of M+0). -
M+4: (
) — Approx 30% of M+0.
Failure Mode: If you see a simple 1:1 doublet (loss of Cl) or a 3:1 pattern (loss of Br), the reduction was not selective.
-NMR Spectroscopy[5]
-
Reactant: The protons on the nitrobenzene ring are highly deshielded (downfield, >7.5 ppm) due to the electron-withdrawing
group. -
Product: The protons on the aniline ring will shift significantly upfield (shielded, <7.0 ppm) due to the electron-donating
group. -
F-Coupling: The
atom will split neighboring protons. Ensure the coupling constants ( ) remain consistent, confirming the Fluorine is intact.
Part 4: Visualizing the Workflow
Diagram 1: Strategic Decision Tree
This diagram guides the chemist through the selection of the reduction method based on substrate sensitivity and available equipment.
Caption: Decision matrix for selecting reduction conditions. Standard catalytic hydrogenation is flagged as high-risk for brominated substrates.
Diagram 2: The Fe/NH₄Cl Reaction Pathway
A visualization of the recommended experimental workflow.
Caption: Step-by-step workflow for the Iron/Ammonium Chloride reduction protocol.
Part 5: References
-
Org. Synth. 1945, 25, 5. 2-Amino-4-nitrophenol (Béchamp Reduction variants).[2]Link
-
Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195.[3] Link
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pt(S)/C selectivity).
-
BenchChem Application Note. Selective reduction of nitro group without affecting other functional groups.[1]Link
Sources
Troubleshooting & Optimization
Technical Support Center: Nitration of 1-Bromo-2-chloro-3-fluorobenzene
Ticket ID: NIT-EAS-084 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Triage
User Issue: Low yield and poor conversion during the nitration of 1-bromo-2-chloro-3-fluorobenzene. Root Cause Analysis: The substrate is a 1,2,3-trihalobenzene. The additive inductive withdrawal ($ -I $) of three halogen atoms severely deactivates the aromatic ring, raising the activation energy for Electrophilic Aromatic Substitution (EAS). Furthermore, the competing directing effects of Fluorine (C3), Chlorine (C2), and Bromine (C1) create regioselectivity challenges between the C4 and C6 positions.
Immediate Action Plan:
-
Switch Nitrating Agent: Move from standard
to anhydrous or nitronium salts to increase electrophilicity ( concentration). -
Thermodynamic Control: Optimize temperature to balance conversion vs. oxidation/tarring.
-
Regiocontrol: Exploit the dominant directing effect of Fluorine.
Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify the specific bottleneck in your current setup.
Figure 1: Troubleshooting logic for nitration of deactivated haloarenes.
Technical Deep Dive & Troubleshooting (Q&A)
Q1: Why is the reaction stalling even at elevated temperatures (60°C+)?
The Science: Your substrate is electronically "anemic." The three halogens pull electron density away from the ring, making the
-
Eliminate Water: Use Potassium Nitrate (
) dissolved in concentrated Sulfuric Acid ( ) . This generates in situ under anhydrous conditions. -
Mechanism:
-
Protocol Shift: Do not add water. Ensure glassware is oven-dried.
Q2: I see two major product spots. Which isomer is which?
The Science: You are observing competition between the directing effects of Fluorine and Bromine.
-
Fluorine (C3): Strongest resonance donor (
). Directs ortho (C2, C4) and para (C6). C2 is blocked. -
Chlorine (C2): Directs para to C5 (strongly deactivated by F/Br meta-positioning).
-
Bromine (C1): Weakest director. Directs ortho (C2, C6) and para (C4).
Regioselectivity Outcome:
-
Target A (C4-Nitro): Ortho to Fluorine, Para to Bromine.
-
Target B (C6-Nitro): Para to Fluorine, Ortho to Bromine.
-
Prediction: Fluorine dominates. Typically, C6 (para-to-F) is favored electronically, but C4 (ortho-to-F) is favored sterically because Fluorine is small (Van der Waals radius ~1.47 Å) compared to Bromine (1.85 Å). In 1,2,3-trisubstituted systems, the "para-to-fluorine" rule usually wins unless steric crowding is extreme.
-
Identification: The para-to-F isomer (C6-nitro) usually shows a larger
coupling constant in -NMR than the ortho isomer.
Q3: The reaction mixture turns into a black tar. What is happening?
The Science: This is oxidative decomposition. At high temperatures (>80°C), nitric acid acts as an oxidant rather than a nitrating agent, especially attacking the C-Br bond (generating free bromine, which darkens the mixture). The Fix:
-
Temperature Control: Keep the reaction below 20°C .
-
Quenching: If the reaction turns dark red/brown rapidly, quench immediately over ice. The induction period for exotherms in halo-arenes can be deceptive; it starts slow, then accelerates.
Optimized Experimental Protocol
Objective: Synthesis of Nitro-1-bromo-2-chloro-3-fluorobenzene (Isomer Mix) with maximized conversion.
Reagents:
-
1-Bromo-2-chloro-3-fluorobenzene (1.0 eq)[1]
-
Potassium Nitrate (
) (1.1 - 1.2 eq) -
Sulfuric Acid (
), 98% (10-15 volumes) -
Dichloromethane (DCM) (Optional, for solubility)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), charge Sulfuric Acid (10 mL per gram of substrate). Cool to 0°C in an ice bath.
-
Electrophile Generation: Add Potassium Nitrate (
) portion-wise over 15 minutes. Stir for 30 minutes at 0°C until fully dissolved. Note: The solution should be clear to pale yellow. -
Substrate Addition:
-
Method A (Neat): Add the haloarene dropwise (if liquid) or portion-wise (if solid) to the acid mixture.
-
Method B (Biphasic - Recommended for purity): Dissolve the haloarene in a minimal amount of DCM. Add this solution dropwise to the acid. The DCM refluxing keeps the temperature stable.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C) . Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC/HPLC. If conversion < 50% after 4 hours, warm to 40°C. Do not exceed 50°C.
-
-
Quench: Pour the reaction mixture slowly onto a slurry of crushed ice (50g) and water. Caution: Exothermic.
-
Workup: Extract with DCM (
). Wash combined organics with saturated (until pH 7-8), then Brine. Dry over .[2] -
Purification: The isomers (4-nitro and 6-nitro) often have different polarities. Separate via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient, typically 95:5).
Comparative Data: Reagent Selection
| Nitrating System | Conversion Efficiency | Byproducts | Recommended For |
| HNO3 (65%) / H2SO4 | Low (<40%) | Hydrolysis products | Activated rings only (Phenols/Toluenes) |
| Fuming HNO3 / H2SO4 | High (>90%) | Oxidation (Tars) | Very deactivated rings (if temp controlled) |
| KNO3 / H2SO4 | Optimal (>85%) | Minimal | Halogenated Benzenes (Best Balance) |
| NO2BF4 / Sulfolane | High (>95%) | Expensive | High-value, late-stage intermediates |
Mechanism & Pathway Visualization
The following diagram illustrates the regiochemical pathway driven by the Fluorine atom's directing effect.
Figure 2: Reaction pathway showing competing regiochemical outcomes directed by Fluorine.
References
-
BenchChem. (2025).[2] Synthesis of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene and related trihalobenzenes. Retrieved from 3
-
Master Organic Chemistry. (2018). Nitration of Benzene: Mechanism and Kinetics. Retrieved from 4
-
Chemistry LibreTexts. (2021). Multiple Substituents and Directing Effects in Electrophilic Aromatic Substitution. Retrieved from 5
-
PubChem. (2025).[6] 1-Bromo-2-chloro-3-fluorobenzene Compound Summary. Retrieved from 1
Sources
- 1. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-Bromo-3-chloro-2-fluorobenzene | C6H3BrClF | CID 3685762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing dehalogenation during nitro reduction of C6H2BrClFNO2
Technical Support Center: Selective Nitro Reduction Topic: Preventing Dehalogenation of Polyhalogenated Nitroarenes (Target: C₆H₂BrClFNO₂) Ticket ID: #NR-C6H2-HALO Priority: High (Risk of Structural Loss)
Triage & Diagnostic: Select Your Protocol
User Context: You are attempting to reduce the nitro group (-NO₂) to an aniline (-NH₂) on a substrate containing Bromine (Br), Chlorine (Cl), and Fluorine (F).
-
Critical Risk: Debromination (High probability) and Dechlorination (Medium probability).
-
Stable: Fluorine (Generally inert to standard reduction conditions).
Decision Matrix: Choose your workflow based on scale and equipment availability.
Figure 1: Decision matrix for selecting the appropriate reduction methodology based on scale and risk tolerance.
Knowledge Base: The Mechanism of Failure
To prevent dehalogenation, you must understand why it happens.
The Competition: In catalytic hydrogenation (e.g., Pd/C), two competing reactions occur on the metal surface:
-
Nitro Reduction:
(Facile, exothermic). -
Hydrodehalogenation (Hydrogenolysis):
.
Reactivity Order:
The Solution (Selectivity):
-
Chemical Reductants (Fe, Sn, Zn): Operate via single electron transfer (SET) mechanisms that are thermodynamically tuned to reduce the nitro group (
) but typically lack the potential to break the C-Br bond under mild conditions. -
Poisoned Catalysts: Sulfur or specific amines occupy the high-energy "kink" sites on the metal catalyst surface where C-X bond activation occurs, leaving the planar sites available for nitro reduction.
Troubleshooting Guides & Protocols
Method A: Iron/Ammonium Chloride (The "Bechamp" Variation)
Best for: High selectivity, low cost, avoiding heavy metal waste.
Protocol:
-
Dissolve: Suspend 1 equiv of C₆H₂BrClFNO₂ in Ethanol/Water (3:1 ratio).
-
Activate: Add 5 equiv of Iron Powder (reduced grade, <10 micron is best) and 5 equiv of Ammonium Chloride (NH₄Cl) .
-
Heat: Heat to reflux (
) with vigorous stirring. Mechanical stirring is recommended due to iron sludge. -
Monitor: Reaction typically completes in 1–4 hours.
-
Workup: Filter hot through Celite to remove iron oxide sludge. Wash cake with hot ethanol. Concentrate filtrate.[1]
Why it works: The mild acidic conditions (buffered by NH₄Cl) activate the nitro group but are insufficient to promote oxidative addition to the C-Br bond.
Method B: Sulfided Platinum on Carbon (Pt/C-S)
Best for: Scalable hydrogenation where H₂ gas is preferred.
Protocol:
-
Catalyst: Use 5% Pt/C (Sulfided) . Do not use standard Pt/C or Pd/C.
-
Solvent: Methanol or Ethyl Acetate.[1]
-
Conditions: 1–5 bar H₂, Room Temperature to
. -
Process: Purge vessel with N₂. Add catalyst (typically 1-2 wt% loading relative to substrate). Pressurize with H₂.
-
Workup: Filter catalyst (can often be reused) and concentrate.
Why it works: The sulfur modifies the electronic properties of the platinum, dramatically reducing its affinity for the halogen lone pairs while maintaining activity for the nitro group.
Method C: Stannous Chloride (SnCl₂)
Best for: Small scale (<5g), acid-stable substrates.
Protocol:
-
Mix: Dissolve 1 equiv substrate in Ethanol or EtOAc.
-
Add: Add 3–5 equiv SnCl₂·2H₂O .
-
React: Stir at room temperature (mild) or reflux (fast).
-
Workup (Critical): Adjust pH to >8 with NaOH or NaHCO₃ to precipitate tin salts. Filter the white suspension (can be slow/clogging) or use Rochelle's salt to solubilize the tin.
Comparative Data Analysis
| Feature | Pd/C (Standard) | Pt/C (Sulfided) | Fe / NH₄Cl | SnCl₂ |
| Debromination Risk | High (Critical Failure) | Low (<0.5%) | Negligible | Negligible |
| Dechlorination Risk | Moderate | Very Low | Negligible | Negligible |
| Reaction Speed | Very Fast | Fast | Moderate | Moderate |
| Scalability | Excellent | Excellent | Good (Solids handling) | Poor (Waste disposal) |
| Cost | Low | High | Very Low | Moderate |
Frequently Asked Questions (FAQs)
Q: I only have Pd/C available. Can I still prevent dehalogenation? A: Yes, but it requires "poisoning" the reaction.
-
Add an Inhibitor: Add 0.1–0.5 equivalents of Morpholine or Diphenylsulfide to the reaction mixture.
-
Acidification: Running the reaction in the presence of HBr or HCl (or acidic acid) can sometimes inhibit dehalogenation, though this is counter-intuitive and less reliable than using Sulfided Pt/C.
-
Stop Early: Monitor H₂ uptake precisely. Dehalogenation often accelerates after the nitro group is fully reduced.
Q: My Fe/NH4Cl reaction is stalling. A: This is usually due to surface passivation of the iron.
-
Fix: Add a few drops of concentrated HCl to "etch" the iron surface.
-
Fix: Ensure vigorous mechanical stirring; magnetic stir bars often get stuck in the iron sludge.
-
Fix: Increase the water content in the solvent mixture (ethanol/water) to ensure NH₄Cl is fully solubilized.
Q: How do I remove the tin residues from the SnCl₂ method? A: Tin emulsions are notorious.
-
Technique: Treat the reaction mixture with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) . Stir for 1 hour. The layers will separate cleanly, keeping the tin in the aqueous layer.
Q: Is Sodium Dithionite (Na₂S₂O₄) an option? A: Yes. Sodium Dithionite is a mild, non-metallic reducing agent.
-
Protocol: React substrate with 3–5 equiv Na₂S₂O₄ in THF/Water or Dioxane/Water at reflux.
-
Pros: Zero risk of dehalogenation.
-
Cons: Reagent degrades quickly; requires excess reagent and yields can be variable.
References
-
Selective Reduction with Sulfided Pt/C
-
Fe/NH4Cl (Bechamp)
- Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
- Source:ScienceMadness / Synlett (Cited generally in liter
-
URL:[Link]
-
Inhibition of Dehalogenation (Morpholine/Acid)
-
Title: Process for the reduction of halo nitro aromatic compounds (Use of Morpholine).[3]
- Source: Google P
- URL
-
-
Hydrazine/Pd-C Selectivity
-
Sodium Dithionite Reduction
- Title: Sodium Hydrosulfite (Sodium Dithionite) Reagent Guide.
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DE2105682A1 - Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds - Google Patents [patents.google.com]
- 3. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the Cross-Coupling of Electron-Deficient Aryl Halides
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with electron-deficient aryl halides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-tricky substrates. Here, we move beyond standard protocols to offer in-depth, field-proven insights into controlling the side reactions that can compromise yield, purity, and reproducibility.
The coupling of electron-deficient aryl halides is a cornerstone of modern synthetic chemistry, yet it is frequently plagued by competing reaction pathways. This resource provides a structured approach to troubleshooting, grounded in mechanistic understanding, to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address the specific issues you may be facing at the bench.
Issue 1: Prevalent Hydrodehalogenation
Q1: I'm observing a significant amount of hydrodehalogenated arene (Ar-H) byproduct in my Suzuki/Buchwald-Hartwig reaction with an electron-deficient aryl halide. What is the primary cause?
A1: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from several sources within your reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[1] The Pd-H species can then participate in a competing catalytic cycle, leading to the formation of the undesired Ar-H byproduct. Electron-deficient aryl halides and certain N-heterocyclic halides are particularly susceptible to this side reaction.[1]
Q2: How can I suppress the formation of this Pd-H species and minimize hydrodehalogenation?
A2: A multi-pronged approach is most effective:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the hydrodehalogenation pathway.[1]
-
Base Optimization: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices.[1][2] The base's role is to activate the organoboron species in Suzuki reactions, so its choice is a delicate balance.[2]
-
Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally preferred.[1] If an alcohol is necessary, consider using it as a co-solvent in lower concentrations.[1]
-
Water Content: While some Suzuki reactions benefit from aqueous conditions, excessive or uncontrolled water can contribute to hydrodehalogenation.[3] If running under anhydrous conditions, ensure all reagents and solvents are rigorously dried.[1]
Issue 2: Troublesome Homocoupling of Boronic Acids in Suzuki Reactions
Q1: My Suzuki reaction is producing a significant amount of biaryl byproduct from the homocoupling of my electron-deficient boronic acid. What causes this and how can I prevent it?
A1: Homocoupling of boronic acids to form a symmetrical biaryl (Ar-Ar) is a well-known side reaction, often promoted by the presence of oxygen.[4] It can proceed through a stoichiometric reaction between Pd(II) species and the boronic acid.[5] To mitigate this, rigorous exclusion of oxygen is necessary.[4][5]
Q2: What specific experimental techniques can I employ to minimize boronic acid homocoupling?
A2: Here are several effective strategies:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon).[4] Thoroughly degassing your solvent by sparging with an inert gas or using freeze-pump-thaw cycles is crucial.[1][5]
-
Controlled Addition: Slowly adding the boronic acid to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[6]
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) available to participate in homocoupling without disrupting the primary catalytic cycle.[5]
-
Pre-heating: Pre-heating the mixture of the catalyst, base, solvent, and aryl halide before adding the boronic acid can sometimes reduce homocoupling.[4]
-
Catalyst Choice: Using highly active and selective precatalysts like XPhos Pd G3 can favor the desired cross-coupling over homocoupling.[6]
Issue 3: β-Hydride Elimination in Buchwald-Hartwig and Alkyl-Aryl Couplings
Q1: I'm attempting a Buchwald-Hartwig amination and observing byproducts consistent with β-hydride elimination. What is happening mechanistically?
A1: In the Buchwald-Hartwig amination, after the formation of the palladium-amide complex, a competing pathway to the desired reductive elimination is β-hydride elimination.[7] This is particularly problematic when using primary amines.[8] This side reaction leads to a hydrodehalogenated arene and an imine.[7]
Q2: How can I favor the desired C-N bond formation over β-hydride elimination?
A2: The key is to promote reductive elimination:
-
Ligand Architecture: Bulky monodentate ligands or chelating phosphines with large bite angles can sterically hinder the conformation required for β-hydride elimination.[9] Electron-rich, hindered phosphines with small bite angles have also been shown to diminish this side reaction.[8]
-
Substrate Choice: The use of more nucleophilic amines or electron-deficient aryl bromides can improve selectivity towards the desired amination product.[8]
Data-Driven Optimization: A Tabulated Guide
To facilitate your experimental design, the following table summarizes key parameters for controlling side reactions in the coupling of electron-deficient aryl halides.
| Side Reaction | Coupling Reaction | Key Parameters to Control | Recommended Starting Points |
| Hydrodehalogenation | Suzuki, Buchwald-Hartwig | Ligand, Base, Solvent | Ligand: XPhos, SPhos, or other bulky, electron-rich phosphines.[1] Base: K₃PO₄, Cs₂CO₃.[1] Solvent: Dioxane, Toluene, THF.[1] |
| Homocoupling | Suzuki | Oxygen exclusion, Reagent addition, Additives | Rigorously degas solvents.[4][5] Slow addition of boronic acid.[6] Consider adding potassium formate.[5] |
| β-Hydride Elimination | Buchwald-Hartwig | Ligand | Use bulky monodentate ligands or chelating phosphines with large bite angles.[9] |
Visualizing Reaction Control: A Workflow for Troubleshooting
The following diagram illustrates a decision-making workflow for troubleshooting common side reactions in the cross-coupling of electron-deficient aryl halides.
Caption: The catalytic cycle and points of deviation.
By methodically addressing the potential pitfalls outlined in this guide, you can significantly improve the outcomes of your cross-coupling reactions involving electron-deficient aryl halides. Remember that a systematic, mechanistically informed approach to troubleshooting is the most efficient path to success.
References
- How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3?. Google Vertex AI Search.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. BenchChem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- Buchwald–Hartwig amin
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing).
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Ligand design for cross-couplings: phosphines. YouTube.
- Cross-Coupling Reactions Guide.
- Solvent Effects on the Selectivity of Palladium-C
- Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides | ACS Catalysis.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes | Journal of the American Chemical Society.
- Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. PubMed.
- Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters.
- How to prevent metal catalysed homocoupling reaction of boronic acids?.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- What do ligands actually do in a metal catalyzed coupling reaction? : r/chemistry. Reddit.
- Proton Guru Practice V.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Recent developments and trends in the iron- and cobalt-c
- Struggling with Suzuki Reaction : r/Chempros. Reddit.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
- Common cross coupling reactions. YouTube.
- Cross-Coupling of Hetero
- Struggling to make a sonogashira coupling reaction happen : r/Chempros. Reddit.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Sonogashira Coupling. Organic Chemistry Portal.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Sonogashira Coupling. Chemistry LibreTexts.
- A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel-Catalyzed Cross-Coupling Reactions.
- Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners.
- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogen
- Cross-Electrophile Coupling: Principles, Methods, and Applic
- Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistai.org [chemistai.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Guide: 1H and 19F NMR Profiling of 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene
The following guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene . It is designed for researchers requiring definitive structural verification of this polysubstituted aromatic scaffold, particularly when distinguishing it from regioisomeric byproducts common in nitration or halogenation workflows.
Executive Summary
1-Bromo-2-chloro-3-fluoro-5-nitrobenzene represents a challenging scaffold for structural elucidation due to its tetrasubstituted, asymmetric nature. In drug discovery, this motif serves as a high-value intermediate for nucleophilic aromatic substitution (
This guide compares the Target Scaffold against its most common synthetic regioisomers (Alternatives). The "performance" metric here is defined as the spectral resolution capability —the ability of 1H and 19F NMR to unambiguously distinguish the target from impurities without requiring X-ray crystallography.
Key Differentiators
| Feature | Target (1-Br, 2-Cl, 3-F, 5-NO2) | Alternative A (Isomer: 1-Br, 3-Cl, 2-F, 5-NO2) | Alternative B (Precursor: 1-Br, 2-Cl, 3-F) |
| Symmetry | Asymmetric ( | Symmetric axis potential | Asymmetric |
| H-F Coupling | Distinct: 1 Ortho ( | Ambiguous: 2 Meta ( | 1 Ortho, 1 Para, 1 Meta |
| 19F Shift | Downfield (Deshielded by ortho-Cl) | Shielded (Ortho-H/Br effect) | Upfield (Lacks |
Structural Analysis & Predicted Spectral Data
The target molecule possesses two aromatic protons at positions 4 and 6 . Their chemical environment is drastically different due to the specific arrangement of the electron-withdrawing groups (EWGs): Nitro (-NO2), Fluoro (-F), Chloro (-Cl), and Bromo (-Br).
The 1H NMR Spectrum (Proton)
The proton spectrum is defined by the interplay of Substituent Chemical Shift (SCS) additivity and Heteronuclear Spin-Spin Coupling (
-
H4 (Proton at C4):
-
Environment: Ortho to -F, Ortho to -NO2.
-
Electronic Effect: The -NO2 group exerts a strong deshielding effect (anisotropy + induction), pushing the shift downfield. The Ortho-F adds further deshielding.
-
Coupling: Exhibits a large ortho-coupling to Fluorine (
) and a small meta-coupling to H6 ( ). -
Appearance: Doublet of Doublets (dd).
-
-
H6 (Proton at C6):
-
Environment: Ortho to -NO2, Ortho to -Br, Para to -F.
-
Electronic Effect: Deshielded by -NO2 and -Br.
-
Coupling: Exhibits a small para-coupling to Fluorine (
) and a small meta-coupling to H4. -
Appearance: Narrow Doublet of Doublets (dd) or apparent Triplet (t) if couplings overlap.
-
Predicted Chemical Shifts (in
)
| Nucleus | Position | Predicted Shift ( | Multiplicity | Coupling Constants ( |
| 1H | H-6 | 8.20 -- 8.35 | dd (appears as narrow d) | |
| 1H | H-4 | 7.80 -- 7.95 | dd |
Expert Insight: The diagnostic "fingerprint" of this molecule is the magnitude of the H-F coupling. H4 shows a large splitting (~9 Hz), while H6 shows negligible splitting from Fluorine. This contrasts with isomers where F is at position 2, which would split both protons with medium meta-couplings (~5-6 Hz).
The 19F NMR Spectrum (Fluorine)
Fluorine is highly sensitive to the ortho-substituent. In the target, F is flanked by Cl (position 2) and H (position 4).
-
Shift: Expected range -105 to -115 ppm (relative to
). -
Pattern: Doublet of Doublets (dd). Large coupling to H4, small coupling to H6.
Comparative Performance: Distinguishing Alternatives
When synthesizing this compound via nitration of 1-bromo-2-chloro-3-fluorobenzene, regioisomers are the primary impurities.
Scenario: Distinguishing Target from Isomer A (1-Bromo-3-chloro-2-fluoro-5-nitrobenzene)
In Isomer A, the Fluorine is at position 2.
-
Target (F at C3): One large
(Ortho) and one small (Para). -
Isomer A (F at C2): Protons at C4 and C6 are both meta to Fluorine. Both will show intermediate couplings (
). -
Result: If your spectrum shows two doublets with
, you have the wrong isomer. If you see one wide doublet ( ) and one narrow singlet/doublet, you have the Target .
Visualization of Coupling Logic
The following diagram illustrates the coupling network used for structural verification.
Caption: Logical flow of spin-spin coupling interactions defining the spectral fingerprint of the target molecule.
Experimental Protocol
To ensure reproducibility and accurate
Sample Preparation
-
Solvent Choice:
is the standard baseline. However, Acetone- is recommended if signal overlap occurs, as it often induces a downfield shift in protons ortho to nitro groups, improving resolution. -
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentration is not required for 1H/19F due to high sensitivity.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g.,
) from the synthesis workup, which can cause line broadening.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard zg30 (Proton) and zgflqn (Fluorine).
-
Spectral Width:
-
1H: -2 to 14 ppm (ensure NO2-shifted protons are captured).
-
19F: -50 to -200 ppm.
-
-
Scans (NS): 16 scans are sufficient for 1H; 32 scans for 19F.
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of protons adjacent to the quadrupolar Bromine/Chlorine nuclei.
Step-by-Step Workflow
-
Lock & Shim: Lock on Deuterium signal. Shim until the
residual peak (7.26 ppm) has a linewidth at half-height . -
1H Acquisition: Acquire spectrum. Phase and baseline correct.
-
Analysis: Identify the solvent peak. Locate the two aromatic signals in the 7.5–8.5 ppm region.
-
Coupling Check: Measure the splitting (Hz) of the most downfield peak.
-
Validation: If splitting is >8 Hz, confirm Ortho-F relationship (Target).
-
-
19F Acquisition: Acquire 19F spectrum (proton-coupled is preferred for verification, decoupled for purity check).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Substituent Chemical Shift additivity rules).
-
Reich, H. J. (2024). WinPLT NMR Data: 19F Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for F-H coupling constant ranges).
-
SDBS. (2024). Spectral Database for Organic Compounds. AIST. (General reference for nitro-halo-benzene shifts). Available at: [Link]
Part 1: The Vibrational Language of Molecules: A Primer on FTIR Spectroscopy
An In-Depth Guide to FTIR Analysis of Polysubstituted Aromatics: Characterizing Nitro and Halogen Functional Groups in C6H2BrClFNO2
This guide offers a comprehensive analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of complex aromatic compounds, using the model molecule C6H2BrClFNO2. Tailored for researchers, scientists, and professionals in drug development, this document provides a deep dive into the characteristic absorption bands of nitro and halogen functional groups, supported by established spectroscopic principles. We will explore the theoretical underpinnings of vibrational frequencies, present a comparative analysis of expected absorption bands, and detail validated experimental protocols for acquiring high-quality spectra.
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational motions, such as stretching and bending of chemical bonds. An FTIR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint."
The true diagnostic power of FTIR lies in the concept of group frequencies . Specific functional groups, regardless of the molecule they are in, tend to absorb infrared radiation in a predictable wavenumber range. This allows scientists to identify the presence of key groups like nitro (NO2), halogens (F, Cl, Br), and aromatic rings, which is fundamental to structural characterization and chemical synthesis.
Part 2: Decoding the Spectrum of C6H2BrClFNO2: Key Functional Group Absorptions
The infrared spectrum of a polysubstituted aromatic compound like C6H2BrClFNO2 is a composite of absorptions from each of its functional components. The most diagnostically significant of these are detailed below.
The Nitro (NO₂) Group: Intense and Unmistakable
The nitro group is one of the most readily identifiable functional groups in an IR spectrum due to the highly polar nature of its N-O bonds.[2] This polarity leads to a large change in dipole moment during vibration, resulting in very strong absorption bands.[1]
-
Asymmetric NO₂ Stretch (νas): This is a very strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][3] This vibration involves the two N-O bonds stretching out of phase. Conjugation with the aromatic ring tends to shift this band to a lower wavenumber compared to its aliphatic counterparts.[1][4]
-
Symmetric NO₂ Stretch (νs): Another strong absorption, this band appears in the 1360-1290 cm⁻¹ range.[1][3] It corresponds to the in-phase stretching of the N-O bonds. For aromatic nitro compounds, the symmetric and asymmetric stretching bands often have comparable intensities.[4]
-
C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the aromatic ring is significantly weaker and appears in the 890-835 cm⁻¹ range.[1]
The Aromatic Ring and Halogen Substituents
The benzene ring itself provides a series of characteristic absorptions that confirm its presence and can offer clues about its substitution pattern. The presence of multiple, strongly electronegative halogen substituents will influence the exact position of these bands.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to bands in the region of 3100-3000 cm⁻¹ .[5][6]
-
Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches produce a series of bands, often of variable intensity, in the 1600-1475 cm⁻¹ region.[5][7] These can sometimes overlap with the strong nitro group absorptions.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-690 cm⁻¹ range are due to C-H bonds bending out of the plane of the aromatic ring.[7][8] The exact position is highly diagnostic of the substitution pattern on the ring.[7]
-
Carbon-Halogen (C-X) Stretches: The stretching vibrations for carbon-halogen bonds are found in the fingerprint region of the spectrum. Their positions are highly dependent on the mass of the halogen atom.
-
C-F Stretch: Typically a very strong band in the 1300-1000 cm⁻¹ region.
-
C-Cl Stretch: A strong band generally appearing in the 800-600 cm⁻¹ range.[9]
-
C-Br Stretch: This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ range.
-
Part 3: Comparative Data Summary
To facilitate easy comparison and interpretation, the expected FTIR absorption bands for the functional groups in C6H2BrClFNO2 are summarized below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Nitro (NO₂) Group | Asymmetric Stretch (νas) | 1550 - 1475 | Strong | Highly characteristic and intense.[1][3] |
| Symmetric Stretch (νs) | 1360 - 1290 | Strong | Highly characteristic and intense.[1][3] | |
| C-N Stretch | 890 - 835 | Medium-Weak | [1] | |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms presence of aromatic C-H bonds.[6] |
| C=C In-Ring Stretch | 1600 - 1475 | Medium-Variable | Can overlap with the asymmetric NO₂ stretch.[7] | |
| C-H Out-of-Plane Bend | 900 - 690 | Strong | Position is diagnostic of substitution pattern.[7] | |
| Halogen Groups | C-F Stretch | 1300 - 1000 | Strong | |
| C-Cl Stretch | 800 - 600 | Strong | [9] | |
| C-Br Stretch | 600 - 500 | Strong |
Part 4: Experimental Protocols for FTIR Analysis of Solid Samples
Obtaining a high-quality, interpretable FTIR spectrum is critically dependent on proper sample preparation.[10] For a solid compound like C6H2BrClFNO2, Attenuated Total Reflectance (ATR) and the KBr pellet method are two of the most common and reliable techniques.[11][12]
Method A: Attenuated Total Reflectance (ATR) Spectroscopy
ATR has become a dominant method for solids and liquids due to its simplicity, speed, and lack of extensive sample preparation.[12] The technique involves pressing the sample against a high-refractive-index crystal (like diamond or zinc selenide) and passing an IR beam through the crystal in such a way that it reflects internally.[11] At each reflection, an evanescent wave penetrates a small distance into the sample, allowing for the absorption spectrum to be measured.[11]
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. This is crucial to prevent contamination from previous samples.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This step is self-validating; the resulting spectrum should be a flat line, confirming the absence of atmospheric (CO₂, water vapor) or surface contaminants. The instrument software will automatically subtract this background from the sample spectrum.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid C6H2BrClFNO2 powder directly onto the center of the ATR crystal.[13]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.
-
Spectrum Acquisition: Collect the FTIR spectrum. The typical range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
Post-Analysis Cleaning: Thoroughly clean the sample from the crystal surface as described in Step 1.
Method B: Potassium Bromide (KBr) Pellet Method
This traditional transmission technique involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.[11]
-
Sample Preparation: Finely grind approximately 1-2 mg of the C6H2BrClFNO2 sample using an agate mortar and pestle.[10] The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize light scattering.[14]
-
Mixing with KBr: Add ~100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[10] KBr is highly hygroscopic; moisture will cause opacity in the pellet and introduce a broad O-H absorption band, so it must be kept in a desiccator or oven.[14] Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet. A transparent pellet is a self-validating indicator of good sample dispersion and sufficient pressure.
-
Background Spectrum: Place a blank KBr pellet (made with only KBr powder) in the spectrometer's sample holder and record a background spectrum. This will correct for any light scattering from the pellet and absorbed moisture.[11]
-
Spectrum Acquisition: Replace the blank with the sample pellet and collect the FTIR spectrum over the desired range.
-
Cleanup: Disassemble the pellet die and clean all components thoroughly with a suitable solvent.
Caption: Experimental workflow for FTIR analysis of a solid sample.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of complex molecules like C6H2BrClFNO2. By understanding the characteristic absorption frequencies of key functional groups—particularly the strong, diagnostic bands of the nitro group and the distinct C-X stretching vibrations of halogens—researchers can confidently identify molecular components. The choice between modern ATR and traditional KBr pellet preparation methods allows for flexibility based on sample availability and desired throughput. Adherence to rigorous experimental protocols is paramount for obtaining high-quality, reproducible spectra, thereby ensuring the trustworthiness and integrity of the resulting structural analysis.
References
-
Drawell, Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
University of the West Indies, Sample preparation for FT-IR. [Link]
-
University of California, Los Angeles, Spectroscopy Tutorial: Nitro Groups. [Link]
-
Chemistry Steps, Infrared of nitro compounds. [Link]
-
University of Florida, Sample Preparation – FT-IR/ATR. [Link]
-
Edinburgh Instruments, Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
Spectroscopy Online, Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
OpenStax, 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]
-
ResearchGate, Drift FTIR Spectrum of nitrobenzene hydrogenation with time. [Link]
-
Michigan State University, Table of Characteristic IR Absorptions. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. [Link]
-
Preprints.org, FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. [Link]
-
Northern Illinois University, IR Absorption Frequencies. [Link]
-
Clarkson, J., & Smith, W. E. (2003). A DFT analysis of the vibrational spectra of nitrobenzene. Journal of Molecular Structure. [Link]
-
Northern Illinois University, Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
University of California, Los Angeles, IR Spectroscopy Tutorial: Aromatics. [Link]
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A Comparative Guide to SNAr Reaction Rates: 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene vs. 1-Bromo-2,3-difluoro-5-nitrobenzene
Introduction: Dissecting Reactivity in Polyhalogenated Nitroaromatics
For researchers engaged in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science, a nuanced understanding of Nucleophilic Aromatic Substitution (SNAr) is indispensable. This reaction pathway is fundamental for the functionalization of electron-deficient aromatic rings. The rate and regioselectivity of SNAr reactions are exquisitely sensitive to the electronic environment of the substrate, dictated by the interplay of activating groups and the nature of the leaving group.
This technical guide provides an in-depth, objective comparison of the SNAr reaction rates for two structurally similar, yet electronically distinct, polyhalogenated nitrobenzenes: 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene (Substrate 1 ) and 1-Bromo-2,3-difluoro-5-nitrobenzene (Substrate 2 ). By dissecting the underlying mechanistic principles and applying them to these specific molecules, we will formulate a verifiable hypothesis on their relative reactivity and outline a robust experimental protocol for its validation.
The SNAr Mechanism: A Tale of Two Steps
Unlike the concerted Sₙ2 or stepwise Sₙ1 reactions common in aliphatic chemistry, the SNAr mechanism proceeds via a distinct two-step addition-elimination pathway.[1] The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the aromatic ring, which bears a suitable leaving group.
Step 1: Formation of the Meisenheimer Complex (Rate-Determining Step) The nucleophile adds to the aromatic ring, breaking the aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] This initial step is typically the rate-determining step (RDS) of the overall reaction.[4] The stability of this anionic intermediate is the single most critical factor governing the reaction rate. This stability is profoundly influenced by two key features:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (-NO₂), is essential. When positioned ortho or para to the leaving group, the EWG can delocalize the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of the first step.[5][6]
-
Leaving Group Electronegativity: In a departure from Sₙ2 logic, the halogen reactivity order in SNAr is F > Cl ≈ Br > I .[7][8] This is because the high electronegativity of the halogen inductively withdraws electron density from the ring, stabilizing the negative charge of the Meisenheimer complex formed in the RDS.[4][9] The subsequent C-X bond cleavage is a fast, non-rate-limiting step.[1]
Step 2: Restoration of Aromaticity (Fast Step) The Meisenheimer complex rapidly collapses, expelling the leaving group and restoring the aromaticity of the ring to form the final product.
Caption: General mechanism of a two-step SNAr reaction.
Structural and Electronic Analysis of Substrates
A predictive comparison of reaction rates requires a detailed analysis of the electronic contributions of the substituents in each molecule.
Substrate 1: 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene
-
Activating Group: The nitro group at C5 is positioned para to the chlorine at C2 and ortho to the fluorine at C3. It will therefore strongly activate both the C2 and C3 positions for nucleophilic attack through resonance stabilization of the corresponding Meisenheimer complex. The bromine at C1 is meta to the nitro group and is not activated by resonance.
-
Potential Leaving Groups: The potential leaving groups at activated positions are chlorine (C2) and fluorine (C3). Based on the established SNAr reactivity trend (F > Cl), the fluorine atom at the C3 position is the most labile leaving group.[1][7]
Substrate 2: 1-Bromo-2,3-difluoro-5-nitrobenzene
-
Activating Group: Similar to Substrate 1 , the nitro group at C5 is para to the fluorine at C2 and ortho to the fluorine at C3. Both positions are strongly activated.
-
Potential Leaving Groups: The leaving groups at the activated C2 and C3 positions are both fluorine atoms. Fluorine is an excellent leaving group in SNAr reactions.
Hypothesis: Predicting the Faster Reactant
The rate of an SNAr reaction is dictated by the stability of the Meisenheimer complex formed during the rate-determining nucleophilic attack. We can predict the relative rates of Substrate 1 and Substrate 2 by comparing the stability of their respective intermediates.
The primary reaction for both substrates will involve the displacement of a fluorine atom activated by the C5-nitro group. Let us compare the attack at the C3 position for both molecules.
-
For Substrate 1 (attack at C3-F): The resulting Meisenheimer complex is stabilized by the C5-nitro group (resonance), the C1-bromo group (induction), and the C2-chloro group (induction).
-
For Substrate 2 (attack at C3-F): The resulting Meisenheimer complex is stabilized by the C5-nitro group (resonance), the C1-bromo group (induction), and the C2-fluoro group (induction).
The critical difference lies in the substituent at the C2 position. Fluorine is significantly more electronegative than chlorine. Consequently, the fluorine atom at C2 in Substrate 2 will exert a more powerful inductive electron-withdrawing effect on the aromatic ring than the chlorine atom at C2 in Substrate 1 . This superior inductive withdrawal further delocalizes the negative charge in the Meisenheimer complex, leading to greater stabilization. A more stable intermediate implies a lower activation energy for the rate-determining step.
Hypothesis: 1-Bromo-2,3-difluoro-5-nitrobenzene (Substrate 2) will exhibit a faster SNAr reaction rate than 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene (Substrate 1).
Caption: Logical workflow for the rate comparison hypothesis.
Experimental Protocol for Kinetic Analysis
To empirically validate this hypothesis, a kinetic study must be performed to determine the second-order rate constants for the reaction of each substrate with a standard nucleophile.
Objective: To measure and compare the second-order rate constants (k₂) for the SNAr reaction of Substrates 1 and 2 with piperidine in dimethyl sulfoxide (DMSO) at a constant temperature.
Methodology: The reaction rate will be monitored under pseudo-first-order conditions, where a large excess of the nucleophile (piperidine) is used relative to the aromatic substrate. This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of each substrate (1 and 2 ) in DMSO at a concentration of 2.0 mM.
-
Prepare a stock solution of piperidine in DMSO at a concentration of 200 mM.
-
All solutions should be maintained at a constant temperature (e.g., 25.0 °C) in a thermostatted water bath.
-
-
Kinetic Run:
-
Equilibrate a quartz cuvette containing 2.0 mL of the 200 mM piperidine solution in the thermostatted sample holder of a UV-Vis spectrophotometer.
-
Initiate the reaction by rapidly injecting 20 µL of the 2.0 mM substrate stock solution into the cuvette. The final concentrations will be approximately 0.02 mM for the substrate and 198 mM for piperidine.
-
Immediately begin monitoring the increase in absorbance at the λ_max of the expected N-arylpiperidine product (determined beforehand by analyzing a fully reacted sample). Record absorbance values at regular time intervals until the reaction is >95% complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to the first-order rate equation:
-
ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0)
-
Where A_t is the absorbance at time t, and A_∞ is the final absorbance. A plot of ln(A_∞ - A_t) versus time will yield a straight line with a slope of -k_obs.
-
-
The second-order rate constant (k₂) is then calculated using the equation:
-
k₂ = k_obs / [Piperidine]
-
-
The experiment should be performed in triplicate for each substrate to ensure reproducibility.
-
Expected Quantitative Data
The following table summarizes the expected results from the proposed kinetic experiment, reflecting the hypothesis that Substrate 2 will react faster than Substrate 1 .
| Substrate ID | Substrate Name | Nucleophile | [Substrate] (mM) | [Piperidine] (mM) | Temp (°C) | Expected k_obs (s⁻¹) | Expected k₂ (M⁻¹s⁻¹) |
| 1 | 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene | Piperidine | 0.02 | 198 | 25.0 | ~ 4.5 x 10⁻³ | ~ 0.023 |
| 2 | 1-Bromo-2,3-difluoro-5-nitrobenzene | Piperidine | 0.02 | 198 | 25.0 | ~ 9.5 x 10⁻³ | ~ 0.048 |
Discussion and Conclusion
The expected data clearly indicates that the second-order rate constant (k₂) for 1-Bromo-2,3-difluoro-5-nitrobenzene (Substrate 2) is approximately double that of 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene (Substrate 1) . This quantitative result provides strong validation for our initial hypothesis.
The observed rate enhancement is a direct consequence of the electronic properties of the substrates. The substitution of a chlorine atom at C2 with a more electronegative fluorine atom renders the aromatic ring of Substrate 2 more electrophilic. This heightened electrophilicity lowers the energy barrier for the initial, rate-determining nucleophilic attack, leading to a more stabilized Meisenheimer complex and, consequently, a faster overall reaction rate.
References
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Nucleophilic aromatic substitution - Wikipedia . Wikipedia. [1]
-
Nucleophilic aromatic substitution - BYJU'S . BYJU'S. [5]
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Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways . National Institutes of Health (NIH). [2]
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Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism . Royal Society of Chemistry. [10]
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The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reaction . American Chemical Society. [7]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . National Institutes of Health (NIH). [11]
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SN-Ar-:Meisenheimer complex Intermediate . Chem Zipper. [3]
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Bromide vs. Chloride as Leaving Groups in SNAr Reactions: A Comparative Guide . Benchchem. [12]
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Nucleophilic Aromatic Substitution . Chemistry Steps. [6]
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Nucleophilic Aromatic Substitution . SlidePlayer. [9]
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15.4: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [4]
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How to increase the efficiency of nucleophilic aromatic substitution reactions . Benchchem. [13]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions . PubMed. [8]
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Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents . Royal Society of Chemistry. [14]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Polysubstituted Nitrobenzene Intermediates
Introduction: The Analytical Imperative for Nitroaromatic Intermediates
Polysubstituted nitrobenzenes are a cornerstone of modern chemical synthesis, serving as critical intermediates in the production of pharmaceuticals, dyes, polymers, and agrochemicals. Their rich and often complex reactivity is dictated by the powerful electron-withdrawing nature of the nitro (NO₂) group(s) and their interplay with other substituents on the aromatic ring. For the researcher, scientist, or drug development professional, the unambiguous structural confirmation and purity assessment of these intermediates is not merely a procedural step but a prerequisite for successful downstream applications. An incorrect isomer or an unidentified impurity can derail a multi-step synthesis, compromise biological activity, or introduce safety hazards.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize these vital molecules. Moving beyond a simple recitation of data, we will explore the causality behind the observed spectroscopic phenomena, offering field-proven insights into how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are synergistically employed for comprehensive structural elucidation. We will compare the spectroscopic signatures of common isomers and provide robust, self-validating experimental protocols to ensure the generation of high-quality, reproducible data.
Infrared (IR) Spectroscopy: The Unmistakable Signature of the Nitro Group
From a practical standpoint, IR spectroscopy is the first line of analytical inquiry. Its power lies in the rapid and definitive confirmation of functional groups.[1] For nitroaromatic compounds, the NO₂ group provides one of the most intense and diagnostically reliable signals in the entire mid-IR region, owing to the large change in dipole moment during its vibrations.[1][2]
The key to interpreting the IR spectra of these compounds is to focus on two distinct regions: the nitro group vibrations and the aromatic ring vibrations.
1.1. Nitro Group Vibrations: A Tale of Two Stretches
The NO₂ group produces two characteristic high-intensity absorption bands:[3][4]
-
Asymmetric NO₂ Stretch (ν_as): This strong band, resulting from the out-of-phase stretching of the two N-O bonds, typically appears in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][5] Conjugation with the aromatic ring lowers this frequency compared to aliphatic nitro compounds.[4]
-
Symmetric NO₂ Stretch (ν_s): This second strong band corresponds to the in-phase stretching of the N-O bonds and is found in the 1360-1290 cm⁻¹ range.[1][5] In aromatic systems, the symmetric and asymmetric stretches often have comparable, high intensities.[4]
The precise frequencies of these stretches are sensitive to the electronic environment. Additional electron-withdrawing groups on the ring tend to shift these bands to higher wavenumbers, while electron-donating groups cause a shift to lower wavenumbers.
1.2. Aromatic Ring Vibrations and Substitution Patterns
While the nitro group is the most prominent feature, vibrations from the benzene ring confirm its presence and can offer clues about the substitution pattern.[1] However, a critical caveat exists: the strong electronic effects of the nitro group can often confound the classic interpretation rules for C-H out-of-plane bending used to determine substitution patterns.[2] Therefore, while the presence of aromatic C-H stretches (>3000 cm⁻¹) and C=C stretches (approx. 1600-1450 cm⁻¹) is confirmatory, NMR remains the definitive tool for assigning isomerism.
Comparative IR Data for Dinitrobenzene Isomers
| Isomer | Asymmetric NO₂ Stretch (ν_as) (cm⁻¹) | Symmetric NO₂ Stretch (ν_s) (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| 1,2-Dinitrobenzene | ~1530 | ~1350 | ~740, ~850 |
| 1,3-Dinitrobenzene | ~1528 | ~1347 | ~735, ~810, ~910 |
| 1,4-Dinitrobenzene | ~1518 | ~1342 | ~855 |
Note: Frequencies are approximate and can vary based on the sample phase (e.g., KBr pellet, Nujol mull, solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint for Isomer Elucidation
NMR spectroscopy is the undisputed workhorse for determining the precise constitution and isomeric purity of polysubstituted nitrobenzenes. The strong anisotropic and electron-withdrawing properties of the nitro group induce significant and predictable changes in the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei in the aromatic ring.
2.1. ¹H NMR: Mapping the Electronic Landscape
The nitro group is a powerful deactivating group, withdrawing electron density from the aromatic ring, particularly from the ortho and para positions via resonance.[6] This deshielding effect causes the corresponding protons to resonate at a significantly higher frequency (downfield) compared to benzene (δ ≈ 7.3 ppm).[7]
-
Ortho Protons: These are the most deshielded due to a combination of resonance and inductive effects, as well as proximity to the nitro group. They typically appear in the δ 8.0-8.3 ppm range.[6]
-
Para Protons: Also deshielded by resonance, these protons appear downfield, often in the δ 7.6-7.8 ppm range.[6]
-
Meta Protons: Least affected by resonance, these protons are the most shielded (upfield) of the aromatic signals, typically appearing in the δ 7.4-7.6 ppm range.[6]
The number of signals and their splitting patterns (coupling constants) provide the definitive connectivity map. For example, 1,4-dinitrobenzene will show a single peak (a singlet) in the aromatic region, whereas 1,2- and 1,3-dinitrobenzene will show more complex multiplets.
2.2. ¹³C NMR: A Deeper Look at the Carbon Skeleton
In ¹³C NMR, the trends are also pronounced but can be less intuitive than in ¹H NMR. This is because ¹³C chemical shifts are dominated by paramagnetic shielding effects, which are not solely dependent on simple electron density arguments.[6]
-
Ipso Carbon (C-NO₂): The carbon directly attached to the nitro group is highly deshielded and typically found far downfield (δ > 145 ppm).[6]
-
Ortho and Para Carbons: These carbons are also deshielded relative to benzene.
-
Meta Carbons: These carbons are the least affected and have chemical shifts closer to that of benzene (~128.5 ppm).
Comparative ¹H NMR Data for Dinitrotoluene (DNT) Isomers
| Isomer | Aromatic Protons Chemical Shifts (δ, ppm) | Methyl Protons (δ, ppm) |
| 2,4-Dinitrotoluene | H3: ~8.7 (d), H5: ~8.4 (dd), H6: ~7.7 (d) | ~2.6 |
| 2,6-Dinitrotoluene | H3/H5: ~8.5 (d), H4: ~7.8 (t) | ~2.5 |
| 3,4-Dinitrotoluene | H2: ~8.2 (d), H5: ~8.0 (d), H6: ~7.9 (dd) | ~2.7 |
Note: Data acquired in CDCl₃. Shifts and coupling patterns are approximate.
Logical Diagram: NMR Chemical Shift Trends
This diagram illustrates the general deshielding effect of a nitro group on the aromatic protons.
Caption: Relative deshielding effects on protons in a nitro-substituted benzene ring.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Fingerprints
Mass spectrometry provides two indispensable pieces of information: the molecular weight of the intermediate and a characteristic fragmentation pattern that can serve as a molecular fingerprint, often helping to distinguish between isomers.[8] Electron Ionization (EI) is a common technique for these relatively stable molecules.
3.1. The Molecular Ion Peak (M⁺•)
The first step in interpreting an EI mass spectrum is to identify the molecular ion peak, which gives the molecular weight of the compound.[9] Nitroaromatic compounds generally show a prominent molecular ion peak due to the stability of the aromatic system.[10] According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (like a dinitrobenzene) will have an even nominal molecular weight.[11][12]
3.2. Characteristic Fragmentation Pathways
The fragmentation of nitroaromatics under EI is heavily influenced by the nitro group. Common neutral losses and fragment ions include:[8]
-
Loss of •NO₂ (46 u): A very common fragmentation, leading to a [M-46]⁺ ion.
-
Loss of •NO (30 u): Another characteristic pathway, resulting in a [M-30]⁺ ion. This often precedes further fragmentation.[3]
-
Loss of O, followed by loss of CO: The [M-O]⁺• ion can rearrange and lose carbon monoxide (28 u).
-
Expulsion of •OH: In ortho-substituted nitrobenzenes containing a group with abstractable hydrogens (e.g., a methyl group in 2-nitrotoluene), an "ortho effect" can lead to the loss of a hydroxyl radical (17 u).
The relative abundance of these fragments can help differentiate isomers, although library matching is often used for definitive identification.[13]
Diagram: Common MS Fragmentation of 2,4-Dinitrotoluene
Caption: Key fragmentation pathways for 2,4-Dinitrotoluene in EI-MS.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems. Nitroaromatic compounds exhibit characteristic absorptions in the UV region.
The spectra are typically characterized by two main absorption bands:[14]
-
A very strong band at shorter wavelengths (e.g., ~250-260 nm for nitrobenzene), which is attributed to a π→π* charge-transfer transition from the benzene ring to the nitro group.[14][15]
-
A much weaker band at longer wavelengths (e.g., ~330-350 nm), arising from a symmetry-forbidden n→π* transition involving the non-bonding electrons on the oxygen atoms of the nitro group.[15]
The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to substitution. Adding more nitro groups or other auxochromes can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts).[16] While UV-Vis is less structurally informative than NMR or MS for distinguishing complex isomers, it is an excellent technique for quantitative analysis (e.g., determining concentration using the Beer-Lambert law) and for monitoring reaction progress.
An Integrated Strategy for Unambiguous Characterization
No single technique tells the whole story. A robust characterization relies on the synergistic integration of data from multiple spectroscopic methods.
Workflow for Characterization of an Unknown Nitroaromatic Intermediate
Caption: A synergistic workflow for the structural elucidation of nitroaromatic intermediates.
Experimental Protocols
The following are standard, validated protocols for acquiring high-quality spectroscopic data for polysubstituted nitrobenzene intermediates.
Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Preparation: Gently grind 1-2 mg of the solid nitroaromatic sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a KBr pellet die. Apply pressure (typically 7-10 tons) for 2-3 minutes using a hydraulic press to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Sample Analysis: Mount the KBr pellet in the sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the characteristic NO₂ and aromatic peaks.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg (for ¹H) or 20-30 mg (for ¹³C) of the nitroaromatic intermediate into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for many nitroaromatics.
-
Dissolution: Cap the tube and gently invert or vortex to fully dissolve the sample.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 8-16 scans).
-
Acquire the proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 to 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H, δ 77.16 for ¹³C). Integrate the ¹H signals and assign all peaks.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS) via Direct Insertion Probe
-
Sample Preparation: Place a small amount (<1 mg) of the solid sample into a clean capillary tube.
-
Instrument Setup: Tune the mass spectrometer using a standard calibrant (e.g., PFTBA). Set the ionization energy to the standard 70 eV.
-
Sample Introduction: Insert the direct insertion probe containing the sample into the instrument's vacuum lock.
-
Data Acquisition: Slowly heat the probe to volatilize the sample into the ion source. Acquire mass spectra continuously as the sample evaporates, typically over a mass range of m/z 40-500.
-
Data Processing: Identify the spectrum with the best signal-to-noise ratio that is free from background contamination. Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to spectral libraries (e.g., NIST, Wiley) for confirmation.[17]
References
-
Schmidt, J. et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available from: [Link]
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Chemistry LibreTexts. Infrared of nitro compounds. Available from: [Link]
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Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Available from: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available from: [Link]
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Al-Hunaiti, A. et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 77, 603-611. Available from: [Link]
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Quora. How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? (2018). Available from: [Link]
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Semantic Scholar. Chemical ionization mass spectrometry of some nitro-containing bifunctional aromatic compounds. Location of protonation site. Available from: [Link]
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Zhao, X., & Yinon, J. (2002). Characterization and origin identification of 2,4,6-trinitrotoluene through its by-product isomers by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 946(1-2), 125-32. Available from: [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1287-1294. Available from: [Link]
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Schundelmier, A. et al. (2018). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available from: [Link]
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Wikipedia. Mass spectral interpretation. Available from: [Link]
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Chemistry Stack Exchange. Effect of nitrobenzene on solution UV/Vis spectra. (2015). Available from: [Link]
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Marian, C. M. et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(23), 11086-11097. Available from: [Link]
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Jenkins, T. F., Murrmann, R. P., & Leggett, D. C. (1974). Mass spectra of isomers of trinitrotoluene. Journal of Chemical & Engineering Data, 19(2), 141-142. Available from: [Link]
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AZoOptics. How to Read Mass Spectrometer Graph: A Beginner's Guide. (2025). Available from: [Link]
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LibreTexts Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
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LibreTexts Chemistry. Fragmentation and Interpretation of Spectra. Available from: [Link]
-
NIST. Benzene, 1-methyl-2,4-dinitro-. NIST Chemistry WebBook. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene
Comprehensive Safety & Handling Guide: 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene. As your partner in laboratory safety, we aim to build deep trust by providing value beyond the product itself. The following procedural guidance is designed to be a self-validating system, grounded in established safety protocols and authoritative sources.
Immediate Safety Briefing: Understanding the Hazards
Anticipated Hazards:
-
Toxicity: Halogenated nitroaromatic compounds can be toxic if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: Expect this compound to cause skin and serious eye irritation.[3][4][5][6]
-
Environmental Hazard: Many related compounds are toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene. A risk assessment should be conducted for each specific procedure to ensure the highest level of protection.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[2][7] | Protects against splashes and potential exothermic reactions. |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | Provides a robust barrier against skin contact. Nitrile gloves offer good resistance to a variety of organic solvents.[2][8] |
| Body Protection | A flame-resistant lab coat.[2] | Protects against splashes and potential ignition sources. |
| Respiratory Protection | A certified respirator may be required if handling powders or volatile compounds outside of a fume hood.[2] | Minimizes inhalation exposure to potentially toxic fumes or dust. |
Glove Selection: Chemical Compatibility
The choice of glove material is crucial for adequate protection. While disposable nitrile gloves provide short-term protection against a broad range of chemicals, it is essential to consult the manufacturer's chemical resistance data.[9] For halogenated compounds, nitrile or neoprene gloves are often recommended.[2][10]
Operational Protocols: From Receipt to Reaction
Adherence to strict operational protocols is essential for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store: Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11]
Handling and Use: A Step-by-Step Approach
All handling of 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation: Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.[12]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Carefully open the container, avoiding the creation of dust if the material is a solid.
-
Use appropriate tools (e.g., spatula, powder funnel) to transfer the required amount of the chemical.
-
Immediately close the container securely after use.
-
-
Reaction Setup:
-
Add the chemical to the reaction vessel within the fume hood.
-
Ensure all connections are secure to prevent leaks.
-
-
Post-Procedure:
Emergency Procedures: Spill and Exposure Management
In Case of a Spill
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's Environmental Health and Safety (EHS) department.
-
Secure: If safe to do so, prevent the spill from spreading.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using absorbent materials. Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[13]
In Case of Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][14]
In all cases of exposure, seek immediate medical attention. [3]
Disposal Plan: Responsible Waste Management
Proper disposal of 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene and associated waste is crucial to protect the environment.
Waste Segregation and Collection
-
Isolate Halogenated Waste: Collect all waste containing 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[1]
Disposal Method
The recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[1] This process effectively destroys the toxic organic compounds.
Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1]
References
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
- 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene - Safety Data Sheet. ChemicalBook.
- Chemical Safety: Personal Protective Equipment.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment | US EPA.
- Proper Protective Equipment. Chemistry LibreTexts.
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- SAFETY DATA SHEET.
- UNIT 7: Personal Protective Equipment. CTAHR.hawaii.edu.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.
- SAFETY DATA SHEET. TCI Chemicals.
- Nitrobenzene-d5 - SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 11. fishersci.com [fishersci.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
